2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide
Description
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a branched alkyl chain (1-methylbutyl) attached to the acetyl group and a sulfonamide moiety on the phenyl ring.
Properties
CAS No. |
64876-55-7 |
|---|---|
Molecular Formula |
C15H23N3O4S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[acetyl(pentan-2-yl)amino]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H23N3O4S/c1-4-5-11(2)18(12(3)19)10-15(20)17-13-6-8-14(9-7-13)23(16,21)22/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)(H2,16,21,22) |
InChI Key |
PDKAAOCPTMAORX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of 1-methylbutylamine, followed by the introduction of the aminosulfonyl group and the phenylacetamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as enhanced efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can lead to more sustainable and cost-effective production methods .
Chemical Reactions Analysis
Hydrolysis of Acetyl and Amide Groups
The acetyl group and amide bonds in this compound are susceptible to hydrolysis under acidic or alkaline conditions:
Acetyl hydrolysis :
-
Outcome : Cleavage of the acetyl group yields a free amine intermediate. Enzymatic hydrolysis via esterases or amidases is also plausible under physiological conditions .
Amide bond cleavage :
-
Conditions : Prolonged exposure to 6M HCl at 110°C (typical for peptide bond hydrolysis) .
-
Outcome : Breaks the acetamide linkage, generating 4-(aminosulfonyl)aniline and a carboxylic acid derivative.
| Reaction Site | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acetyl group | 1M HCl, 80°C, 6h | Deacetylated amine intermediate | ~75% |
| Amide bond | 6M HCl, 110°C, 24h | 4-(Aminosulfonyl)aniline + carboxylic acid | ~60% |
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH₂) participates in electrophilic substitution and alkylation reactions:
Alkylation :
-
Conditions : Reaction with alkyl halides (e.g., methyl iodide) in DMF at 60°C .
-
Outcome : N-alkylation at the sulfonamide nitrogen, forming derivatives with modified biological activity.
Acid/Base Reactions :
-
Conditions : Treatment with strong bases (e.g., NaOH) or acids (e.g., H₂SO₄) .
-
Outcome : Deprotonation to form sulfonamide salts or protonation to generate sulfonic acid intermediates.
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methyl sulfonamide derivative | Enhanced lipophilicity |
| Salt formation | NaOH (aq) | Sodium sulfonamide salt | Improved aqueous solubility |
Aromatic Ring Modifications
The phenyl ring undergoes electrophilic substitution, influenced by the electron-withdrawing sulfonamide group:
Nitration :
-
Outcome : Meta-directed nitration due to the sulfonamide’s electron-withdrawing nature.
Sulfonation :
-
Outcome : Introduction of a sulfonic acid group at the meta position.
Metabolic Reactions
In vivo, the compound undergoes phase I and II metabolism:
-
Phase I : Oxidative dealkylation of the 1-methylbutyl chain via cytochrome P450 enzymes .
-
Phase II : Glucuronidation or sulfation of hydroxylated metabolites .
Comparative Reactivity with Analogs
Data extrapolated from structurally related sulfonamides :
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| Sulfanilamide | Primarily sulfonamide alkylation | Lacks acetylated amine moiety |
| 4-Acetamidobenzenesulfonamide | Acetyl hydrolysis dominates | Simpler structure, no branched alkyl |
| Acetaminophen | Limited to amide hydrolysis and oxidation | No sulfonamide group |
Stability Under Controlled Conditions
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide exhibit antitumor properties. Studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation by interfering with specific metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial for tumor growth and metastasis .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Sulfonamide derivatives have been widely studied for their effectiveness against various bacterial strains due to their ability to inhibit folic acid synthesis, which is essential for bacterial growth. This makes them valuable in treating infections caused by resistant strains of bacteria .
Pain Management
The analgesic properties of similar compounds have been documented, particularly in the context of inflammatory pain management. The presence of the acetyl group may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy as an analgesic agent .
Case Study 1: Antitumor Efficacy in Cell Lines
A study investigated the effects of a sulfonamide derivative on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 100 µM, suggesting that the compound could serve as a lead structure for developing new anticancer drugs.
Case Study 2: Antimicrobial Activity Against Resistant Strains
Another study focused on testing various sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, inhibiting bacterial growth at low concentrations and indicating its potential as a treatment option for resistant infections.
Mechanism of Action
The mechanism of action of 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Insights
- Sulfonamide Role: The sulfonamide group in the target compound and analogs (e.g., ) is often associated with hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase inhibitors). However, activity varies with substituents; for example, quinoxaline-containing analogs () may target DNA-binding proteins, while benzimidazole derivatives () exhibit antiparasitic effects.
- Alkyl/Aryl Substituents : The 1-methylbutyl group in the target compound may enhance lipophilicity compared to ethyl or methoxy groups in analogs (). This could influence pharmacokinetics, such as membrane permeability or metabolic stability.
- Heterocyclic Additions: Compounds with thieno-pyrimidine () or benzimidazole () cores show enhanced target specificity, likely due to interactions with hydrophobic enzyme pockets.
Key Research Findings and Gaps
- Target Compound: No direct activity data are available.
- Analog-Specific Trends :
- Contradictions : While electron-withdrawing groups enhance anthelmintic activity (), they may reduce solubility, complicating formulation.
Biological Activity
2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide, with the chemical formula C15H23N3O4S and CAS number 64876-55-7, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
- Molecular Formula : C15H23N3O4S
- Molar Mass : 341.42582 g/mol
- Structural Characteristics : The compound features an acetamide group with a sulfonamide substituent, which is significant for its biological interactions.
The biological activity of 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor of certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Effects : The presence of the sulfonamide moiety suggests that the compound could inhibit nitric oxide synthase (iNOS), thereby reducing nitric oxide production in inflammatory responses .
In Vitro Studies
A study evaluated the effects of various derivatives similar to 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide on RAW 264.7 macrophage cells. The results indicated that these compounds significantly reduced LPS-induced nitric oxide production, demonstrating their anti-inflammatory potential .
Structure-Activity Relationship (SAR)
Research has focused on understanding the structural features that enhance the biological activity of sulfonamide derivatives. A quantitative structure-activity relationship (QSAR) analysis highlighted key structural components necessary for effective inhibition of COX enzymes and iNOS . The findings suggest that modifications to the alkyl chain and sulfonamide group can significantly impact efficacy.
Data Table: Biological Activities and Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
